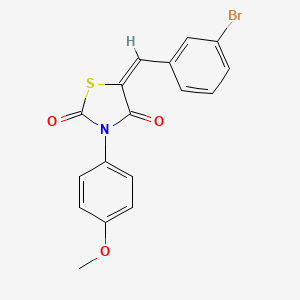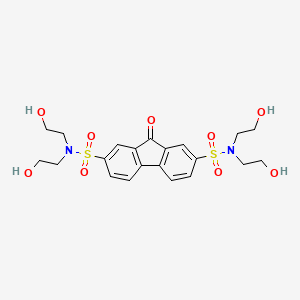
N,N,N',N'-tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide
Overview
Description
N,N,N',N'-Tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its distinct molecular structure, combining fluorene with sulfonamide functionalities. This compound stands out for its versatility and has garnered attention in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide involves multiple steps:
Formation of fluorene derivatives: : The synthesis begins with the modification of fluorene through sulfonation to introduce sulfonyl groups at the 2 and 7 positions.
Amide Formation: : The sulfonated fluorene then reacts with ethylene oxide under controlled temperature and pressure to form the desired tetrakis(2-hydroxyethyl) structure.
Purification: : The final compound is purified through recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using high-pressure reactors and continuous flow systems to optimize yield and reduce production costs. Catalysts and solvents are selected to improve reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, resulting in the formation of sulfonic acids.
Reduction: : Reduction reactions involve the conversion of sulfonamides back to amines under reducing conditions.
Substitution: : It can participate in nucleophilic substitution reactions, where hydroxyl groups may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: : Employs reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Often uses alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: : Sulfonic acid derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted products depending on the reagent used.
Scientific Research Applications
Chemistry
The compound is used as a building block for synthesizing advanced materials, polymers, and as a catalyst in organic reactions.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a fluorescent marker due to its unique structure.
Medicine
It holds potential in drug design and development, particularly in creating sulfonamide-based drugs with improved efficacy and reduced side effects.
Industry
Industrial applications include its use in the formulation of specialty chemicals, dyes, and surfactants.
Mechanism of Action
The compound exerts its effects primarily through its functional groups, which interact with various molecular targets. The hydroxyl groups facilitate hydrogen bonding, while the sulfonamide groups interact with enzymes and proteins, altering their activity and function. These interactions are crucial for its role in catalysis and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N,N,N',N'-Tetrakis(2-hydroxyethyl)benzene-1,3-disulfonamide: : Similar structure but with benzene instead of fluorene.
N,N-Diethyl-9-oxo-9H-fluorene-2,7-disulfonamide: : Differing in the alkyl groups attached to the nitrogen atoms.
Uniqueness
N,N,N',N'-Tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its combination of hydroxyl and sulfonamide functionalities, which provide a balance of hydrophilic and hydrophobic properties, enhancing its versatility and range of applications in scientific and industrial fields.
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9-oxofluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O9S2/c24-9-5-22(6-10-25)33(29,30)15-1-3-17-18-4-2-16(14-20(18)21(28)19(17)13-15)34(31,32)23(7-11-26)8-12-27/h1-4,13-14,24-27H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFYTVIDYJDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N(CCO)CCO)C(=O)C3=C2C=CC(=C3)S(=O)(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


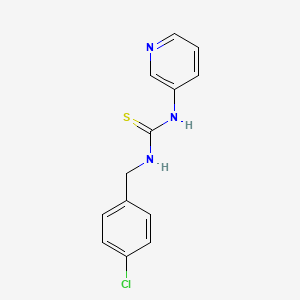
![PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4823653.png)
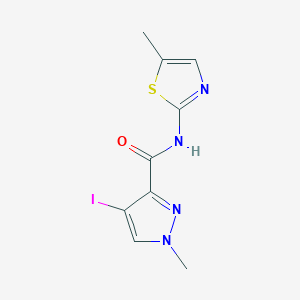
![N-[2-(3-methyl-2-pyridinyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4823664.png)
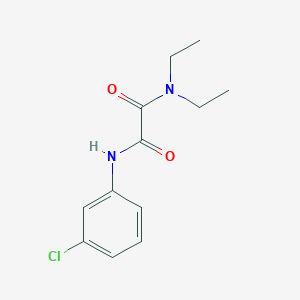
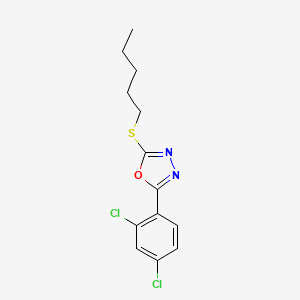
![(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-thiophen-2-ylfuran-2-one](/img/structure/B4823679.png)
![1-(4-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4823684.png)
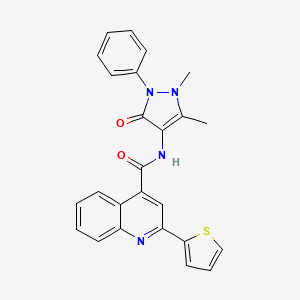
![2-[(2-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4823700.png)
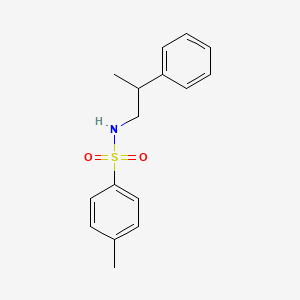
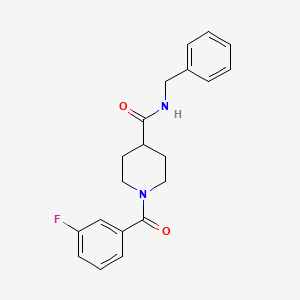
![1-[2-(2,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4823721.png)
